molecular formula C20H19NO4S2 B11682767 (5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11682767
M. Wt: 401.5 g/mol
InChI Key: KFBVATGWPQCBTG-BOPFTXTBSA-N
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Description

(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
  • 3-(5-(3-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
  • 3-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid

Uniqueness

What sets (5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of a thiazolidinone ring with a benzylidene group and multiple methoxy groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H19NO4S2

Molecular Weight

401.5 g/mol

IUPAC Name

(5Z)-3-benzyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO4S2/c1-23-15-9-14(10-16(24-2)18(15)25-3)11-17-19(22)21(20(26)27-17)12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3/b17-11-

InChI Key

KFBVATGWPQCBTG-BOPFTXTBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3

Origin of Product

United States

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